molecular formula C19H21BrN2O3 B3741029 1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine

1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B3741029
M. Wt: 405.3 g/mol
InChI Key: CIDRANGTHTUCNV-UHFFFAOYSA-N
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Description

1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as BPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BPP is a piperazine derivative that exhibits various pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the dopamine D2 receptor. 1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine also modulates the activity of the glutamate N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and physiological effects:
1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to affect various neurotransmitter systems, including serotonin, dopamine, and glutamate. 1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and differentiation. 1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is a promising compound for pharmaceutical research, as it exhibits multiple pharmacological properties and has a favorable safety profile. However, 1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine's mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, 1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine's effects may vary depending on the animal model used, which may complicate the interpretation of results.

Future Directions

Future research on 1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine should focus on elucidating its mechanism of action and identifying its potential therapeutic applications. Studies should also investigate the effects of 1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine on different animal models and explore its potential for combination therapy with other drugs. Additionally, the development of new 1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine analogs may provide insights into the structure-activity relationship of this compound and lead to the discovery of more potent and selective compounds.

Scientific Research Applications

1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its pharmacological properties, including its potential as a therapeutic agent for various neuropsychiatric disorders. Studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine exhibits antipsychotic effects in animal models of schizophrenia and reduces anxiety-like behavior in rodents. 1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been shown to have antidepressant-like effects in animal models of depression.

properties

IUPAC Name

2-(4-bromophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c1-24-18-5-3-2-4-17(18)21-10-12-22(13-11-21)19(23)14-25-16-8-6-15(20)7-9-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDRANGTHTUCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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